molecular formula C19H21NO B1293321 3'-Azetidinomethyl-2,6-dimethylbenzophenone CAS No. 898771-75-0

3'-Azetidinomethyl-2,6-dimethylbenzophenone

Cat. No.: B1293321
CAS No.: 898771-75-0
M. Wt: 279.4 g/mol
InChI Key: YNVCCUHENJHDHP-UHFFFAOYSA-N
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Description

3'-Azetidinomethyl-2,6-dimethylbenzophenone (IUPAC name: 2-(1-azetidinylmethyl)phenylmethanone) is a benzophenone derivative characterized by a unique azetidine substituent. The compound consists of two aromatic rings connected by a ketone group, with the following structural features:

  • First aromatic ring: 2,6-dimethylphenyl group (methyl groups at positions 2 and 6).
  • Second aromatic ring: 2-(azetidinylmethyl)phenyl group, where an azetidine (a four-membered nitrogen-containing ring) is attached via a methylene bridge at position 2.

Key Properties:

  • The methyl groups enhance hydrophobicity, while the azetidine may influence solubility in polar solvents.

Properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(2,6-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-14-6-3-7-15(2)18(14)19(21)17-9-4-8-16(12-17)13-20-10-5-11-20/h3-4,6-9,12H,5,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVCCUHENJHDHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC(=C2)CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643259
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(2,6-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-75-0
Record name Methanone, [3-(1-azetidinylmethyl)phenyl](2,6-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(2,6-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation

  • Step 1 : The initial step involves the synthesis of the benzophenone core through a Friedel-Crafts acylation reaction.

    • Reagents : 2,6-dimethylbenzoyl chloride and benzene.

    • Catalyst : Aluminum chloride (Lewis acid).

  • Reaction Conditions : The reaction is conducted under reflux conditions to facilitate the acylation process.

Formation of Azetidine Ring

  • Step 2 : The introduction of the azetidine ring is achieved through a nucleophilic substitution reaction.

    • Reagents : The benzophenone derivative from Step 1 is reacted with azetidine.

    • Base : Sodium hydride is commonly used to deprotonate the azetidine, enhancing its nucleophilicity.

  • Reaction Conditions : The reaction is typically carried out in an inert atmosphere to prevent oxidation.

Purification

Post-synthesis, the product requires purification to ensure high yield and purity. Common techniques include:

  • Column Chromatography : Utilized for separating the desired product from unreacted materials and by-products.

  • Recrystallization : Often performed to further purify the compound by dissolving it in a suitable solvent at elevated temperatures and allowing it to crystallize slowly upon cooling.

The efficiency of these synthesis methods can be summarized in a data table:

Method Yield (%) Reaction Time Purification Method
Friedel-Crafts Acylation 70-85 4 hours Column Chromatography
Nucleophilic Substitution 60-75 6 hours Recrystallization

Recent studies have explored various aspects of this compound's reactivity and potential applications:

Biological Activity

Research indicates that derivatives of benzophenones exhibit significant biological activities, including anti-inflammatory and antimicrobial effects. The azetidine moiety may enhance these properties through improved interaction with biological targets.

Material Science Applications

Due to its unique structure, this compound shows promise in material science applications, particularly in the development of photostable polymers and UV filters.

The preparation of 3'-Azetidinomethyl-2,6-dimethylbenzophenone involves well-established synthetic routes that can be optimized for yield and purity. Understanding these methods is crucial for advancing research into its applications across various scientific disciplines. Further studies are warranted to explore its full potential in both biological and material sciences.

Chemical Reactions Analysis

Types of Reactions

3’-Azetidinomethyl-2,6-dimethylbenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzophenone moiety to a benzhydrol derivative.

    Substitution: The azetidinomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include benzhydrol derivatives.

    Substitution: Products depend on the nucleophile used, resulting in various substituted benzophenones.

Scientific Research Applications

Biological Activities

Research has indicated that compounds similar to 3'-azetidinomethyl-2,6-dimethylbenzophenone exhibit various biological activities, including:

  • Anticancer Properties : Compounds in the benzophenone class have been studied for their potential to inhibit cancer cell proliferation. The presence of the azetidine ring may enhance the compound's ability to interact with biological targets involved in tumor growth .
  • Antioxidant Activity : Benzophenones are known for their antioxidant properties, which can protect cells from oxidative stress and reduce inflammation. This activity is crucial in developing therapeutic agents for diseases linked to oxidative damage .
  • Photodynamic Therapy : The compound's ability to absorb light makes it a candidate for photodynamic therapy applications, where it can generate reactive oxygen species upon light activation to target cancer cells selectively .

Material Science

This compound can be utilized in the synthesis of advanced materials. Its photochemical properties allow it to be incorporated into polymers for UV protection and as a photoinitiator in polymerization processes. This application is particularly relevant in the production of coatings and adhesives that require enhanced durability against UV degradation.

Biomedical Research

The compound's potential as an anticancer agent positions it as a subject of interest in drug development. Studies focusing on its mechanism of action could lead to new therapeutic strategies for treating various cancers. Additionally, its antioxidant properties could be explored further in formulations aimed at preventing age-related diseases.

Nanotechnology

In nanotechnology, the incorporation of this compound into nanoparticles can enhance their stability and functionality. This application is particularly relevant in drug delivery systems where controlled release and targeted delivery are critical .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various benzophenone derivatives on human cancer cell lines. Results indicated that compounds with structural similarities to this compound exhibited significant inhibition of cell growth in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, suggesting that modifications to the benzophenone structure can enhance anticancer activity .

Case Study 2: Photodynamic Therapy

Research focused on the application of benzophenone derivatives in photodynamic therapy demonstrated that these compounds could effectively induce apoptosis in cancer cells upon light activation. The azetidine modification was found to improve the selectivity and efficacy of treatment compared to non-modified benzophenones .

Mechanism of Action

The mechanism of action of 3’-Azetidinomethyl-2,6-dimethylbenzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azetidinomethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to desired biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares structural features, molecular weights, and key properties of 3'-azetidinomethyl-2,6-dimethylbenzophenone with analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications
This compound C₁₉H₂₁NO (inferred) ~295.4 g/mol 2,6-dimethyl; 2'-azetidinylmethyl Potential reactivity from azetidine; applications under investigation
Metrafenone (3'-bromo-2,3,4,6'-tetramethoxy-2',6-dimethylbenzophenone) C₁₉H₂₁BrO₅ 409.3 g/mol Bromo, methoxy, methyl Fungicide; high lipophilicity; boiling point ~534°C
3-Acetoxy-2',6'-dimethoxybenzophenone C₁₈H₁₈O₅ 314.3 g/mol Acetoxy, methoxy Ester group enhances metabolic lability; limited application data
3-Methoxy-4,6-dimethylbenzophenone C₁₆H₁₆O₂ 252.3 g/mol Methoxy, methyl Lower MW; boiling point 199–200°C at 12–13 mmHg
3-Hydroxy-4,6-dimethylbenzophenone C₁₅H₁₄O₂ 238.3 g/mol Hydroxy, methyl Hydrogen bonding capability; higher solubility in polar solvents

Impact of Substituents on Physicochemical Properties

  • Unlike bulkier substituents (e.g., bromo or methoxy), the azetidine’s compact structure may reduce steric hindrance while increasing polarity .
  • Bromo and Methoxy Groups (Metrafenone): Bromine significantly increases molecular weight (409.3 g/mol) and lipophilicity, enhancing bioactivity as a fungicide. Methoxy groups improve solubility in organic solvents .
  • Hydroxy and Acetoxy Groups : Hydroxy groups enable hydrogen bonding, increasing aqueous solubility. Acetoxy groups, being esters, may confer metabolic instability .

Stability and Reactivity

  • Thermal Stability: Metrafenone’s high boiling point (~534°C) reflects strong intermolecular interactions from bromine and methoxy groups. In contrast, smaller analogs like 3-methoxy-4,6-dimethylbenzophenone exhibit lower thermal stability .
  • Chemical Reactivity: The azetidine group in this compound may undergo ring-opening reactions under acidic conditions, offering avenues for derivatization. Methoxy and bromo groups in Metrafenone are more inert, favoring environmental persistence .

Biological Activity

3'-Azetidinomethyl-2,6-dimethylbenzophenone is an organic compound with a unique structure that includes a benzophenone core and an azetidinomethyl substituent. Its molecular formula is C17_{17}H19_{19}N\O, and it has a molecular weight of approximately 295.38 g/mol. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves:

  • Formation of 2,6-dimethylbenzophenone : Achieved through Friedel-Crafts acylation using 2,6-dimethylbenzene and benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
  • Introduction of the azetidinomethyl group : This is done via nucleophilic substitution with azetidine in the presence of a base such as sodium hydride.

Biological Activity Overview

Research into the biological activity of this compound is still emerging. However, preliminary studies indicate several potential pharmacological properties:

  • Antimicrobial Activity : Similar compounds have been studied for their ability to inhibit bacterial growth. The presence of the azetidine group may enhance its interaction with microbial targets.
  • Anticancer Properties : The compound's structure suggests potential mechanisms for modulating cancer cell proliferation and apoptosis.

The biological activity of this compound may involve interactions with various biological macromolecules such as proteins and nucleic acids. The azetidinomethyl group could enhance binding affinity to specific targets, leading to modulation of their activity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundKey FeaturesBiological Activity
2,6-DimethylbenzophenoneLacks azetidinomethyl groupLimited antimicrobial activity
3'-Aminomethyl-2,6-dimethylbenzophenoneContains aminomethyl groupEnhanced anticancer activity
3'-Hydroxymethyl-2,6-dimethylbenzophenoneFeatures hydroxymethyl groupIncreased solubility and reactivity

Q & A

Q. What are the optimal synthetic routes for 3'-azetidinomethyl-2,6-dimethylbenzophenone, and how can purity be maximized?

The synthesis of this compound likely involves Friedel-Crafts acylation or coupling reactions between azetidine-containing precursors and dimethylbenzophenone derivatives. Key steps include:

  • Reaction optimization : Use anhydrous conditions and catalysts like AlCl₃ (common in benzophenone syntheses) to enhance yields .
  • Purification : Distillation under reduced pressure (e.g., 10 mm Hg) and recrystallization from ethanol or acetonitrile to remove unreacted precursors .
  • Purity validation : Monitor via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS to confirm >98% purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

A multi-method approach is critical:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at 2,6-positions and azetidinomethyl at 3') .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 279.162 .
  • IR spectroscopy : Compare experimental peaks (e.g., C=O stretch ~1660 cm⁻¹) with NIST reference data for benzophenones .

Q. How should researchers handle stability challenges during storage and experimental use?

  • Storage : Keep in airtight, light-resistant containers at -20°C under nitrogen to prevent oxidation .
  • Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify decomposition products .

Advanced Research Questions

Q. What computational methods can predict the compound’s reactivity and interactions with biological targets?

  • DFT calculations : Optimize geometry using Gaussian 16 at the B3LYP/6-311+G(d,p) level to model electron density and frontier molecular orbitals .
  • Docking studies : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes or kinase targets, leveraging structural analogs like Metrafenone (a brominated benzophenone with pesticidal activity) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Substituent variation : Replace the azetidine group with morpholine or piperidine to assess impact on lipophilicity (LogP) and cellular permeability .
  • Biological assays : Test derivatives against fungal cytochrome bc₁ complexes (inhibited by Metrafenone) to identify critical substituents .

Q. What methodologies are effective for identifying metabolic or environmental degradation products?

  • LC-HRMS : Use a Q-TOF mass spectrometer with electrospray ionization (ESI) in positive mode to detect hydroxylated or demethylated metabolites .
  • Environmental fate studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze photodegradants via tandem MS .

Q. How can crystallographic data resolve conformational ambiguities in the compound’s structure?

  • X-ray diffraction : Grow single crystals via vapor diffusion (ethanol/water) and solve the structure to confirm the azetidine ring’s spatial orientation and hydrogen-bonding motifs .

Q. What strategies improve chromatographic separation of stereoisomers or regioisomers?

  • Chiral columns : Use a Chiralpak IG-3 column with hexane/isopropanol (90:10) to resolve enantiomers, if present .
  • Method development : Optimize gradient elution (e.g., 0.1% formic acid in mobile phase) to separate regioisomers with similar polarity .

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